(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H23N5OS3 and its molecular weight is 481.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-4723, also known as (E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, primarily targets the RhoA transcriptional signaling pathway . This pathway is crucial in various cellular functions, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-4723 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes . This results in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Biochemical Pathways
CCG-4723 affects the Rho/SRF pathway, which is involved in the regulation of various cellular functions . The inhibition of this pathway by CCG-4723 leads to the attenuation of the expression of several actin-binding proteins that are important for driving membrane protrusion .
Result of Action
CCG-4723 has been shown to modulate mitochondrial functions . It significantly reduces oxidative phosphorylation in a dose-dependent manner, but increases the glycolytic rate . It also causes histone 4 at lysine-16 to undergo hyperacetylation .
Properties
IUPAC Name |
5,6-dimethyl-2-[[5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methylsulfanyl]-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS3/c1-4-12-28-18(26-27-23(28)30-13-8-11-17-9-6-5-7-10-17)14-31-22-24-20(29)19-15(2)16(3)32-21(19)25-22/h4-11H,1,12-14H2,2-3H3,(H,24,25,29)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPOXHBNJZMRAJ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NN=C(N3CC=C)SCC=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC3=NN=C(N3CC=C)SC/C=C/C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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